1-({5-[(4-fluorobenzyl)sulfonyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-tetrazol-5-amine
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Overview
Description
1-({5-[(4-fluorobenzyl)sulfonyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-1,2,3,4-tetraazol-5-amine: is a complex organic compound that features a unique combination of functional groups, including a fluorobenzyl sulfonyl group, a phenyl group, a triazole ring, and a tetraazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-({5-[(4-fluorobenzyl)sulfonyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-1,2,3,4-tetraazol-5-amine typically involves multi-step organic reactions. The process begins with the preparation of the triazole and tetraazole rings, followed by the introduction of the fluorobenzyl sulfonyl and phenyl groups. Common reagents used in these reactions include sodium azide, hydrazine hydrate, and various sulfonyl chlorides. The reaction conditions often require controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-({5-[(4-fluorobenzyl)sulfonyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-1,2,3,4-tetraazol-5-amine: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmospheres.
Substitution: Various nucleophiles (e.g., amines, thiols); reactions often require catalysts and are conducted at elevated temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
1-({5-[(4-fluorobenzyl)sulfonyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-1,2,3,4-tetraazol-5-amine: has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways. Its fluorobenzyl group makes it suitable for use in fluorescence-based assays.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs. Its triazole and tetraazole rings are known to exhibit antimicrobial and anticancer properties.
Industry: In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 1-({5-[(4-fluorobenzyl)sulfonyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-1,2,3,4-tetraazol-5-amine involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl and triazole groups are known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The fluorobenzyl group may also enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
1-({5-[(4-fluorobenzyl)sulfonyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-1,2,3,4-tetraazol-5-amine: can be compared with other similar compounds, such as:
- 1-({5-[(4-chlorobenzyl)sulfonyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-1,2,3,4-tetraazol-5-amine
- 1-({5-[(4-methylbenzyl)sulfonyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-1H-1,2,3,4-tetraazol-5-amine
These compounds share similar structural features but differ in their substituents (e.g., fluorine, chlorine, methyl groups). The presence of different substituents can significantly impact the compound’s chemical reactivity, biological activity, and overall properties. For instance, the fluorobenzyl group in the original compound may confer enhanced stability and binding affinity compared to the chlorobenzyl or methylbenzyl analogs.
Properties
Molecular Formula |
C17H15FN8O2S |
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Molecular Weight |
414.4 g/mol |
IUPAC Name |
1-[[5-[(4-fluorophenyl)methylsulfonyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]tetrazol-5-amine |
InChI |
InChI=1S/C17H15FN8O2S/c18-13-8-6-12(7-9-13)11-29(27,28)17-22-20-15(10-25-16(19)21-23-24-25)26(17)14-4-2-1-3-5-14/h1-9H,10-11H2,(H2,19,21,24) |
InChI Key |
SMPGMXLTFQOONJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2S(=O)(=O)CC3=CC=C(C=C3)F)CN4C(=NN=N4)N |
Origin of Product |
United States |
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